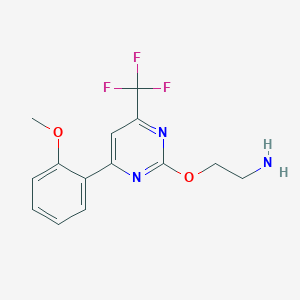

2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine

Description

2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 2-methoxyphenyl substituent at position 4, and an ethoxyethylamine moiety at position 2 of the pyrimidine ring. The ethoxyethylamine side chain introduces a polar, nucleophilic functional group, which may enhance solubility or facilitate interactions with biological targets.

The compound has been cataloged under Ref: 10-F428364 by CymitQuimica, though it is currently listed as discontinued . Its hydrochloride form is also documented, with a purity of 95% .

Properties

Molecular Formula |

C14H14F3N3O2 |

|---|---|

Molecular Weight |

313.27 g/mol |

IUPAC Name |

2-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine |

InChI |

InChI=1S/C14H14F3N3O2/c1-21-11-5-3-2-4-9(11)10-8-12(14(15,16)17)20-13(19-10)22-7-6-18/h2-5,8H,6-7,18H2,1H3 |

InChI Key |

RXYIRFUZQCXROU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)OCCN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: It can be used in the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine and related pyrimidine derivatives.

Notes:

- Molecular Weight : *Estimated based on formula C₁₄H₁₄F₃N₃O₂.

- Functional Group Impact :

- Trifluoromethyl : Common in all except the last compound; enhances metabolic stability and electron-withdrawing effects .

- Methoxy vs. Ethoxy : Ethoxy groups (as in the target compound) increase hydrophobicity compared to methoxy .

- Amine vs. Sulfonyl/Carboxylic Acid : The ethoxyethylamine group in the target compound offers nucleophilicity, while sulfonyl/carboxylic acid derivatives (e.g., CAS 443105-09-7) introduce acidity, affecting solubility and target binding .

Biological Activity

The compound 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine

- Molecular Formula : C16H16F3N3O2

- Molecular Weight : 353.31 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinities to targets such as kinases and G-protein coupled receptors (GPCRs).

Biological Activity Overview

-

Antimicrobial Activity :

- Compounds derived from pyrimidine structures have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds indicate that modifications in the pyrimidine ring can significantly alter their efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties :

-

VEGFR Inhibition :

- The compound's structural analogs have been investigated for their potential as vascular endothelial growth factor receptor (VEGFR) inhibitors, which are critical in tumor angiogenesis. Some derivatives demonstrated significant inhibition with IC50 values lower than that of established drugs like sunitinib .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of pyrimidine derivatives, including those structurally similar to our compound. The results indicated that compounds with substitutions at the 4-position of the pyrimidine ring exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that a closely related compound showed significant antiproliferative activity against breast cancer cells (MCF-7), with an IC50 value of 18.36 µM. This suggests potential therapeutic applications in oncology .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.